molecular formula C9H12N2O3S B2495302 Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate CAS No. 120750-19-8

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate

Cat. No. B2495302
M. Wt: 228.27
InChI Key: JDCAMRDRXRPOOD-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate is a compound that likely possesses unique chemical and physical properties due to its specific functional groups. Compounds with similar structures, such as ethyl thiadiazolylcarbamates and methyl thiophene carboxylates, have been extensively studied for their synthesis methods, molecular structures, and potential applications in various fields, excluding drug use and dosage information.

Synthesis Analysis

Synthesis of related compounds involves specific reactions, including the reaction of carbon(isothiocyanatidic) acid alkyl esters and sodium azide in aqueous solutions to yield high yields of thiatriazol-5-ylcarbamates (Klapötke & Sproll, 2010). This method could potentially be adapted for synthesizing Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate, considering the similarities in chemical structures.

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals specific tautomeric forms and planarity in the molecular structure, providing insights into the stability and reactivity of these compounds (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds often involve specific cyclization reactions and the formation of dimers through hydrogen bonding. For example, the cyclization of thiosemicarbazides to 1,2,4-triazole and 1,3,4-thiadiazole derivatives showcases the complexity and versatility of reactions these compounds can undergo (Maliszewska-Guz et al., 2005).

Physical Properties Analysis

The physical properties of compounds similar to Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate can be deduced from their molecular structures. For instance, the planarity of the triazoline ring and the substituent's orientation impact the compound's physical state, solubility, and thermal stability. Analysis of compounds like Ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate provides valuable data on these aspects (Karczmarzyk et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate, and related compounds, have been extensively studied for their synthesis, characterization, and potential applications in various fields. These compounds, including ethyl 1,2,3,4-thiatriazol-5-ylcarbamate derivatives, are synthesized with high yields through reactions involving corresponding carbon(isothiocyanatidic) acid, alkyl esters, and sodium azide in aqueous solutions. They are characterized using 1H, 13C, and 15N NMR, IR spectroscopy, and single-crystal X-ray diffraction, with their thermal stability assessed by differential scanning calorimetry (Klapötke & Sproll, 2010).

Chemical Reactivity and Properties

The reactivity and properties of acetylated derivatives, such as those formed from ethyl 3-amino-1H-pyrazole-4-carboxylate, have been explored through reactions with acetic anhydride leading to acetylated products. These reactions are conducted in various solvents to study the influence of solvent polarity on the outcomes. The acetylated products, which primarily involve nitrogen atoms in the ring, have been examined using HPLC, X-ray, FT-IR, 1H-NMR, 13C-NMR, and MS techniques to determine their structural and spectroscopic characteristics (Kusakiewicz-Dawid et al., 2007).

Fluorescent Behavior

Novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized, showing unique fluorescent behavior. These compounds, synthesized via 1,3-dipolar cycloaddition with high yield, exhibit dual emission properties in specific solvents, highlighting their potential in fluorescence-based applications (Kamalraj, Senthil, & Kannan, 2008).

Pharmacological Properties

Research has also delved into the pharmacological properties of similar compounds. For instance, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have been synthesized and evaluated for their effects on the central nervous system (CNS) in mice. This includes studying the behavioral and physiological responses to these compounds, providing insight into their potential therapeutic uses (Maliszewska-Guz et al., 2005).

Safety And Hazards

Safety considerations are crucial:



  • Toxicity : Evaluate its toxicity profile, especially if used in biological or environmental contexts.

  • Handling Precautions : Proper protective measures during handling and storage.

  • Environmental Impact : Assess its impact on ecosystems and water quality.


Future Directions


  • Biological Studies : Investigate its potential as a bioactive compound (e.g., antimicrobial, antifungal, or antiproliferative).

  • Medicinal Chemistry : Explore modifications to enhance its properties or develop derivatives.

  • Environmental Applications : Assess its use in agriculture (pesticides, fungicides) or water treatment.


properties

IUPAC Name

ethyl N-(4-acetyl-3-methyl-1,2-thiazol-5-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-4-14-9(13)10-8-7(6(3)12)5(2)11-15-8/h4H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCAMRDRXRPOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C(=NS1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-acetyl-3-methylisothiazol-5-ylcarbamate

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